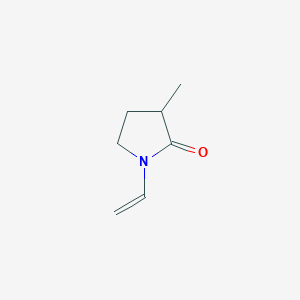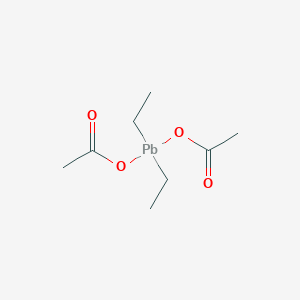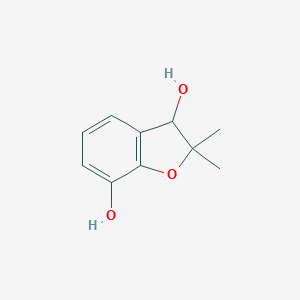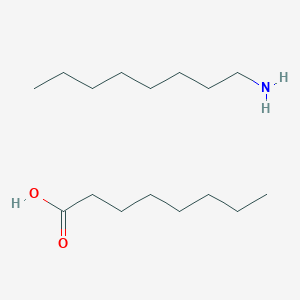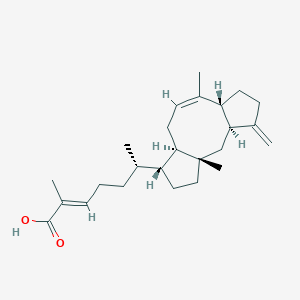![molecular formula C9H14 B095573 Tricyclo[4.3.0.0~3,8~]nonane CAS No. 19026-97-2](/img/structure/B95573.png)
Tricyclo[4.3.0.0~3,8~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.3.0.0~3,8~]nonane, commonly known as Tcn, is a bicyclic organic compound that has been of great interest to scientists due to its unique structure and potential applications in various fields of research. Tcn is a challenging compound to synthesize, and its complex structure has made it a subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of Tcn is not well understood, and further research is needed to elucidate its mechanism of action. However, it is believed that Tcn interacts with specific receptors in the body, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Tcn has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that Tcn can induce apoptosis, a process of programmed cell death, in cancer cells. Tcn has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tcn has several advantages and limitations for lab experiments. One of the significant advantages of Tcn is its unique structure, which makes it an excellent candidate for the development of new materials with unique properties. However, the synthesis of Tcn is a challenging task, which limits its use in lab experiments.
Orientations Futures
Several future directions for research on Tcn have been proposed. One of the significant areas of research is the development of new methods for the synthesis of Tcn and its derivatives. Another area of research is the investigation of the mechanism of action of Tcn, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Tcn-based materials in the development of new organic electronic devices is an area of research that holds significant promise.
In conclusion, Tcn is a unique and challenging compound that has been of great interest to scientists due to its potential applications in various fields of research. The synthesis of Tcn is a challenging task, and its mechanism of action is not well understood. However, Tcn has been shown to exhibit several biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research on Tcn is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of Tcn is a challenging task due to its unique structure. Several methods have been proposed for the synthesis of Tcn, including the Diels-Alder reaction, which involves the reaction of an alkyne with a diene. This method has been widely used for the synthesis of Tcn and its derivatives. Another method involves the intramolecular cyclization of a precursor compound to form Tcn. This method is relatively more straightforward and has been used to synthesize Tcn and its derivatives.
Applications De Recherche Scientifique
Tcn has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Tcn is in the field of organic electronics. Tcn-based materials have been shown to exhibit excellent electrical conductivity and have been used in the fabrication of organic electronic devices such as transistors and solar cells.
Propriétés
Numéro CAS |
19026-97-2 |
|---|---|
Nom du produit |
Tricyclo[4.3.0.0~3,8~]nonane |
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
tricyclo[4.3.0.03,8]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-8-5-9(7)3-6(1)8/h6-9H,1-5H2 |
Clé InChI |
WBLYVHWYIZLSDT-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2C3 |
SMILES canonique |
C1CC2CC3C1CC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



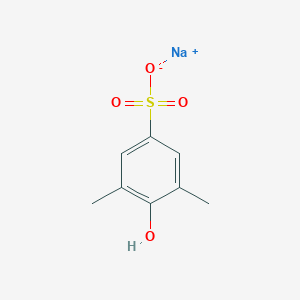
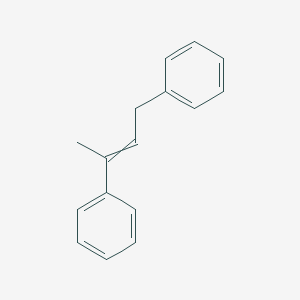
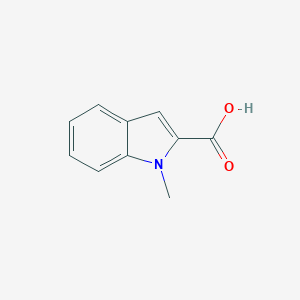
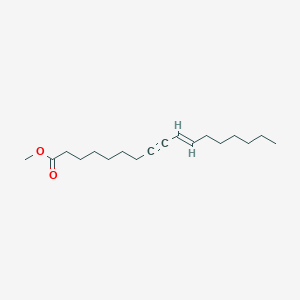
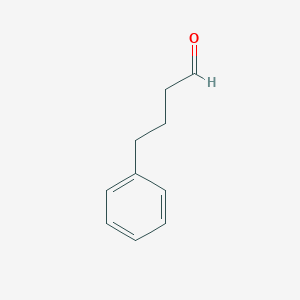
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
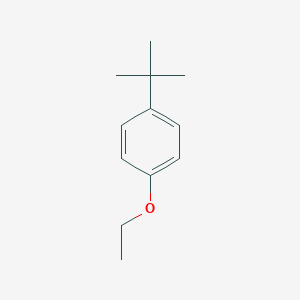
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
